1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a substituted phenyl ring (chloro and methoxy groups at positions 2, 4, and 5) and a carboxylic acid moiety at position 3 of the pyrrolidine ring. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-19-10-5-11(20-2)9(4-8(10)14)15-6-7(13(17)18)3-12(15)16/h4-5,7H,3,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUHZMWALJCXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2CC(CC2=O)C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aromatic Intermediate: The initial step involves the chlorination of 2,4-dimethoxybenzene to form 5-chloro-2,4-dimethoxybenzene.
Formation of the Pyrrolidine Ring: The next step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting the aromatic intermediate with a suitable amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2), and appropriate catalysts.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
The compound serves as a crucial building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions allow for the introduction of different functional groups, making it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea | Urea linkage | Anticancer research |
| 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | Cyanopyrazin substituent | Drug discovery |
This comparison highlights the unique structural features that enable specific applications in drug development and material science.
Biological Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of 1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit notable antimicrobial activities against multidrug-resistant pathogens. For instance, compounds derived from this structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-dependent activity suggests potential for developing new antimicrobial agents to combat rising resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives possess significant cytotoxic effects against human lung cancer cell lines (A549). The mechanism appears to involve modulation of cell signaling pathways and gene expression related to apoptosis and cell proliferation .
Medicinal Chemistry Applications
Therapeutic Potential
The compound is being explored as a lead candidate in drug discovery due to its promising biological activities. Its interaction with specific molecular targets may inhibit or activate enzymes involved in critical metabolic pathways. This makes it a candidate for further optimization in the development of novel therapeutics .
Case Studies and Research Findings
- Antimicrobial Study : A study focusing on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed enhanced antimicrobial activity against resistant strains compared to traditional antibiotics. The findings indicate that these compounds could serve as new scaffolds for antibiotic development .
- Antioxidant Activity : Research has identified that certain derivatives exhibit strong antioxidant properties, outperforming well-known antioxidants like ascorbic acid. This suggests potential applications in nutraceuticals and functional foods .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Hydroxyl vs. Methoxy Substitutions
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (–3):
- Hydroxyl groups at position 2 of the phenyl ring enhance hydrogen-bonding capacity, improving radical scavenging.
- Example: Compound 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher DPPH scavenging activity than ascorbic acid (IC₅₀: ~40 μM vs. 60 μM for vitamin C) .
- Reducing power assay showed an optical density (OD) of 1.149 at 700 nm, indicating strong electron donation .
- Limited direct data on methoxy derivatives’ antioxidant activity, but structural analogs like 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-21-8) are primarily studied for synthetic applications rather than bioactivity .
Heterocyclic Moieties at Position 3
Thiadiazole and triazole derivatives :
- Compound 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibited 1.35× higher DPPH activity than ascorbic acid and an OD of 1.149 in reducing power assays .
- Thiadiazole moieties enhance π-π stacking and metal-chelating capacity, critical for neutralizing free radicals .
Carboxamide derivatives :
Comparison with Non-Pyrrolidinone Antioxidants
| Compound Class | Example | DPPH IC₅₀ (μM) | Reducing Power (OD at 700 nm) | Key Structural Features |
|---|---|---|---|---|
| Pyrrolidinone derivatives | 1-(5-Cl-2-OH-Ph)-4-thiadiazole | 40 | 1.149 | Thiadiazole + hydroxylphenyl |
| Ascorbic acid | Vitamin C | 60 | 0.85 | Enediol structure |
| Pyrazole derivatives | 3,5-Dimethylpyrazole | 120 | 0.45 | N-heterocycle with methyl groups |
| Phenolic acids | Gallic acid | 25 | 1.30 | Multiple hydroxyl groups |
Impact of Halogen Substitutions
- Chloro vs. Fluoro analogs :
- 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1270831-90-7) showed reduced antioxidant activity compared to chloro-only analogs, likely due to fluorine’s strong electron-withdrawing effects destabilizing radical intermediates .
- Chloro groups balance electron withdrawal and hydrophobic interactions, enhancing stability in lipid-rich environments .
Key Research Findings
Synthetic Versatility: The core pyrrolidinone structure allows modular derivatization, enabling the introduction of azoles, carboxamides, and hydrazides for tailored bioactivity .
Superior Antioxidants : Thiadiazole- and triazole-containing derivatives outperform classical antioxidants (e.g., ascorbic acid) in radical scavenging, making them candidates for treating oxidative stress-related pathologies .
Structure-Activity Relationships (SAR): Hydroxyl > Methoxy for antioxidant efficacy. Bulky substituents (e.g., isoindolinone) reduce activity by steric hindrance. Electron-rich heterocycles (thiadiazole) enhance electron transfer capacity .
Biological Activity
1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from various studies.
Synthesis Methods
The synthesis of compound A typically involves several key steps:
- Formation of the Aromatic Intermediate : Chlorination of 2,4-dimethoxybenzene yields 5-chloro-2,4-dimethoxybenzene.
- Cyclization : The aromatic intermediate is reacted with a suitable amine and carbonyl compound to form the pyrrolidine ring under acidic or basic conditions.
Biological Activity Overview
Compound A has been studied for its anticancer and antimicrobial properties. The following sections detail these activities based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound A and its derivatives:
- Cell Line Studies : In vitro tests using the A549 human lung adenocarcinoma cell line demonstrated that compound A exhibits significant cytotoxic effects. The viability of A549 cells decreased to approximately 66% when treated with a fixed concentration of 100 µM for 24 hours, indicating potent anticancer activity .
- Mechanism of Action : The mechanism appears to involve the inhibition of specific enzymes and modulation of cellular signaling pathways. This may lead to altered gene expression related to cell growth and apoptosis.
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens:
- Pathogen Testing : Research indicates that derivatives of compound A show promising activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests potential as a lead compound in developing new antimicrobial agents targeting resistant bacteria .
- Structure-Activity Relationship : The presence of specific functional groups in the compound's structure significantly influences its antimicrobial efficacy. Compounds with free amino groups demonstrated enhanced activity compared to those with acetylamino fragments .
Case Studies
Several case studies have been conducted to assess the biological activity of compound A:
- Study on Anticancer Activity :
-
Antimicrobial Efficacy Study :
- In another study, various derivatives were screened against clinically significant pathogens using broth microdilution techniques. Compound A exhibited significant activity against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli, highlighting its potential role in combating antibiotic resistance .
The biological activity of compound A can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : By interacting with cellular receptors, it can influence signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : Compound A may affect the expression levels of genes involved in critical cellular processes, further contributing to its anticancer and antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A common approach involves condensation reactions between substituted anilines and cyclic ketones or anhydrides. For example, analogous compounds like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid were synthesized via refluxing 2,4-difluoroaniline with itaconic acid in water, leveraging boiling temperatures to drive cyclization . Catalytic methods (e.g., Pd(PPh₃)₄ in DMF/water mixtures) are effective for introducing aryl groups, as demonstrated in pyrazole-based syntheses . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (80–120°C for cyclization), and stoichiometric ratios (1:1.2 for amine:anhydride).
Q. How can researchers characterize the structural and purity profiles of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions on the pyrrolidine and aryl rings. For example, the methoxy groups (δ 3.8–4.0 ppm) and carbonyl signals (δ 170–175 ppm) are diagnostic .
- Infrared Spectroscopy (IR) : Identify key functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrolidinone (amide C=O ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₄H₁₆ClNO₅ requires m/z 313.07) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for structurally related pyrrolidinone derivatives?
- Methodological Answer : Analogous compounds, such as 6-(4-chlorophenyl)oxazolo-pyridines, exhibit antimicrobial and anticancer properties. Screening involves:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Evaluate interactions with target enzymes (e.g., kinases) via fluorescence polarization or calorimetry .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence stereochemical outcomes in the synthesis of chiral pyrrolidinone derivatives?
- Methodological Answer : Chirality at the pyrrolidine C3 position (e.g., (3R)-configured derivatives) is controlled by:
- Catalysts : Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) .
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, favoring specific enantiomers .
- Temperature : Lower temperatures (0–25°C) reduce racemization during cyclization .
Q. What strategies resolve contradictions in biological activity data across studies for similar chlorophenyl-pyrrolidinone derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Validate compound purity via HPLC and elemental analysis before assays .
- Assay conditions : Standardize protocols (e.g., serum-free media, incubation times) to minimize variability .
- Structural nuances : Compare substituent effects (e.g., 5-chloro vs. 4-fluoro analogs) using SAR studies .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the aryl ring to enhance metabolic stability .
- LogP optimization : Replace methoxy groups with hydrophilic moieties (e.g., -OH) to improve solubility .
- Prodrug strategies : Esterify the carboxylic acid to enhance bioavailability, as seen in ethyl ester derivatives .
Q. What computational methods predict the binding modes of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
- QSAR models : Train regression models on IC₅₀ data to predict activity of novel analogs .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the 5-chloro substituent in target engagement via X-ray crystallography.
- In vivo Models : Evaluate toxicity and efficacy in zebrafish or murine models for lead optimization.
- Green Chemistry : Develop solvent-free or microwave-assisted syntheses to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
